![molecular formula C20H18BrN3OS B2367709 3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-18-6](/img/structure/B2367709.png)
3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a bromine atom at the 3-position and an amide group at the 2-position. The amide group is further substituted with a 2,4-dimethylphenyl group and a 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,4-dimethylphenyl and 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl groups. These groups could then be attached to the benzene ring via nucleophilic substitution reactions. The bromine atom could be introduced via electrophilic aromatic substitution.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the other groups would add steric bulk and potentially introduce elements of chirality.Chemical Reactions Analysis
As a benzamide derivative, this compound would likely undergo reactions typical of amides and aromatic compounds. For example, it could participate in nucleophilic acyl substitution reactions at the amide group or electrophilic aromatic substitution reactions at the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of unsaturation would all influence its properties. For example, it would likely be a solid at room temperature and have a relatively high melting point due to the presence of multiple aromatic rings.Aplicaciones Científicas De Investigación
Intermolecular Interactions and Structural Analysis
Intermolecular Interactions in Antipyrine-like Derivatives : A study on antipyrine derivatives, similar in structural complexity to 3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, focused on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds demonstrated significant intermolecular interactions, mainly stabilized by hydrogen bonds and π-interactions, suggesting their potential utility in the design of molecular assemblies or materials with specific electronic properties (Saeed et al., 2020).
Synthetic Pathways and Chemical Reactivity
Synthesis and QSAR Studies of Pyrazol-5-ones : Research involving the design, synthesis, and QSAR studies of novel analogs, including pyrazol-5-ones, highlights the potential antibacterial applications of these compounds. This study provides insights into the structural requirements for antibacterial activity, which could be relevant for exploring the biological applications of 3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide derivatives (Palkar et al., 2017).
Advanced Materials and Photovoltaic Applications
Donor−Acceptor Copolymers for Photovoltaic Devices : A study on the synthesis of thieno[3,4-b]pyrazine-based monomers for donor−acceptor copolymers demonstrates their application in photovoltaic devices. These findings suggest the potential of incorporating 3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide or its derivatives in the development of new materials for energy conversion (Zhou et al., 2010).
Safety And Hazards
Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure and potential harm.
Direcciones Futuras
The study and development of novel benzamide derivatives is a vibrant field of research, particularly in medicinal chemistry where these compounds are often used as pharmaceuticals or as intermediates in the synthesis of pharmaceuticals. Future research could involve studying the biological activity of this compound and optimizing its structure for a specific purpose.
Please note that this is a general analysis based on the structure of the compound and the typical properties and reactions of similar compounds. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propiedades
IUPAC Name |
3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQORTSQKHLWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

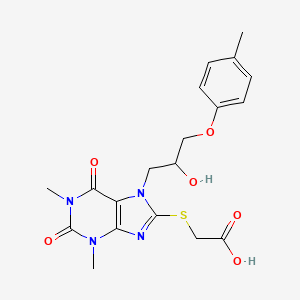
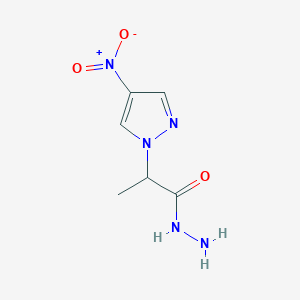

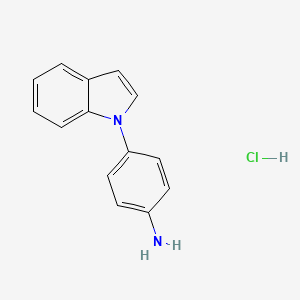

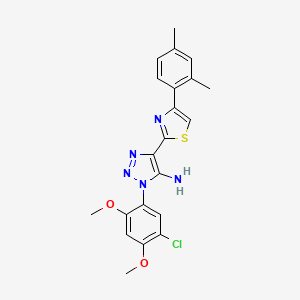
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)
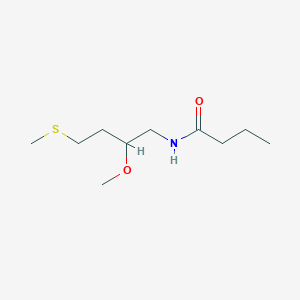
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
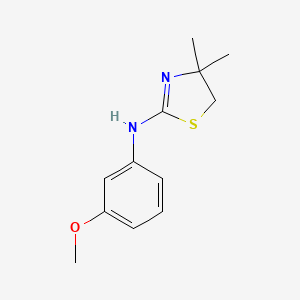

![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)
![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)